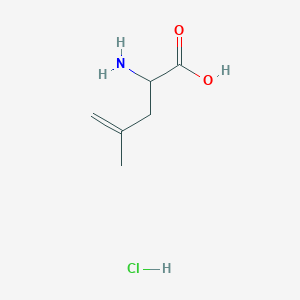
2-Amino-4-methylpent-4-enoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-4-methylpent-4-enoic acid hcl” is an organic compound with the molecular formula C6H12ClNO2. It is used in organic synthesis and as a pharmaceutical intermediate . It is also used as a flavoring agent in foods and cosmetics .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The InChI code for this compound is1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) . Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 129.16 . More specific physical and chemical properties such as solubility, density, and refractive index might be available in specialized chemical databases .科学的研究の応用
Stability and Degradation Analysis
Nitisinone, chemically related to 2-amino-4-methylpent-4-enoic acid hcl, has been extensively studied for its stability and degradation processes using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Originally developed as a triketone herbicide, nitisinone's medical application for treating hepatorenal tyrosinemia has overshadowed its agricultural uses. This study highlights the stability of nitisinone under various conditions and identifies its major degradation products, providing insights into its pharmacological implications and potential environmental impacts (Barchańska et al., 2019).
Metabolic Impact in Kidney Disease
Exploring the role of sulfur-containing amino acids like this compound reveals their importance in metabolic pathways related to kidney function. The balance between homocysteine and hydrogen sulfide, both derived from amino acid metabolism, is crucial for maintaining physiological functions and preventing diseases. Disruptions in this balance are associated with conditions such as oxidative stress and chronic kidney disease, emphasizing the need for further research on amino acid metabolism in pathological states (Karmin & Siow, 2017).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), sharing structural similarities with this compound, demonstrate significant antioxidant properties. The structure-activity relationship (SAR) studies of HCAs reveal that modifications to their aromatic ring and carboxylic function can enhance their antioxidant potential. These findings are pivotal for developing effective antioxidants to manage oxidative stress-related diseases, indicating the broader applicability of such compounds in medicinal chemistry (Razzaghi-Asl et al., 2013).
Applications in Peptide Studies
The use of spin label amino acid TOAC, related to this compound, in peptide research underscores the evolving techniques in studying peptide conformation and dynamics. TOAC's incorporation into peptides for EPR spectroscopy has facilitated insights into peptide secondary structures and their interactions with membranes and proteins. This research underscores the utility of amino acid derivatives in elucidating biochemical and structural aspects of peptides, which could inform the development of therapeutic peptides and biomaterials (Schreier et al., 2012).
Synthesis and Transformation in Organic Chemistry
The role of amino acids, including derivatives like this compound, extends into the realm of organic synthesis, where they serve as chiral auxiliaries or substrates for producing various organic compounds. This review on metathesis reactions in the synthesis of functionalized β-amino acid derivatives showcases the versatility and innovation in organic synthesis, highlighting amino acids' central role in developing novel pharmaceuticals and materials (Kiss et al., 2018).
作用機序
Safety and Hazards
“2-Amino-4-methylpent-4-enoic acid hcl” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-amino-4-methylpent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4(2)3-5(7)6(8)9;/h5H,1,3,7H2,2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYGGUJJJIWVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


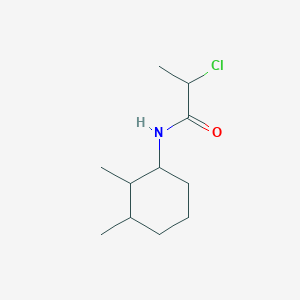
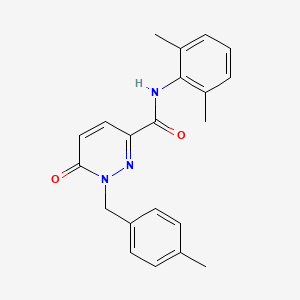
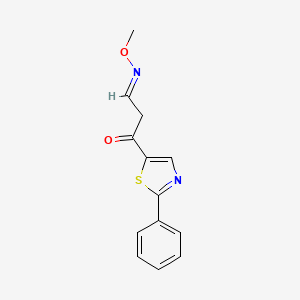
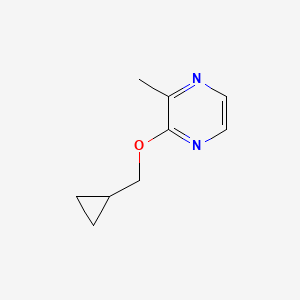



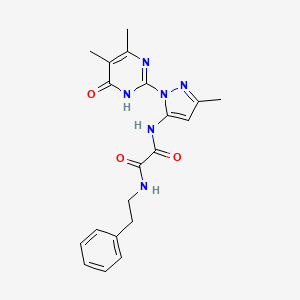
![3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2795171.png)
![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2795172.png)
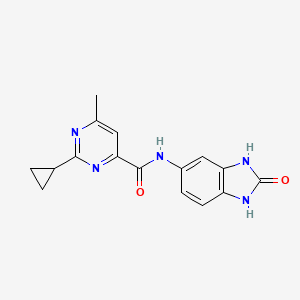
![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2795174.png)
